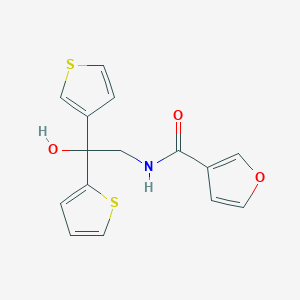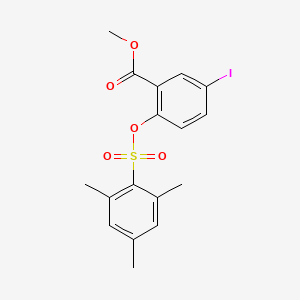
Methyl 5-iodo-2-((mesitylsulfonyl)oxy)benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-iodo-2-((mesitylsulfonyl)oxy)benzenecarboxylate is an organic compound with the molecular formula C17H17IO5S. It is a derivative of benzoic acid and contains an iodine atom, a mesitylsulfonyl group, and a methoxycarbonyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-2-((mesitylsulfonyl)oxy)benzenecarboxylate typically involves the following steps:
Mesitylsulfonylation: The hydroxyl group at the 2-position is converted to a mesitylsulfonyl ester using mesitylsulfonyl chloride and a base such as pyridine or triethylamine.
Esterification: The carboxylic acid group is esterified with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl 5-iodo-2-((mesitylsulfonyl)oxy)benzenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The mesitylsulfonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (sodium hydride, potassium carbonate).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products
Substitution: Derivatives with different functional groups replacing the iodine atom.
Reduction: Compounds with hydroxyl groups replacing the mesitylsulfonyl group.
Oxidation: Carboxylic acids formed from the oxidation of the methoxycarbonyl group.
科学的研究の応用
Methyl 5-iodo-2-((mesitylsulfonyl)oxy)benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and functional groups.
作用機序
The mechanism of action of Methyl 5-iodo-2-((mesitylsulfonyl)oxy)benzenecarboxylate involves its interaction with molecular targets through its functional groups. The iodine atom and mesitylsulfonyl group can participate in electrophilic and nucleophilic reactions, respectively, while the methoxycarbonyl group can undergo hydrolysis or oxidation. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Methyl 5-iodo-2-((mesitylsulfonyl)oxy)benzenecarboxylate can be compared with similar compounds such as:
Methyl 5-bromo-2-((mesitylsulfonyl)oxy)benzenecarboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Methyl 5-chloro-2-((mesitylsulfonyl)oxy)benzenecarboxylate:
Methyl 5-fluoro-2-((mesitylsulfonyl)oxy)benzenecarboxylate: Fluorine substitution results in unique electronic effects and reactivity patterns.
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential for further functionalization in synthetic and medicinal chemistry.
特性
IUPAC Name |
methyl 5-iodo-2-(2,4,6-trimethylphenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO5S/c1-10-7-11(2)16(12(3)8-10)24(20,21)23-15-6-5-13(18)9-14(15)17(19)22-4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHCHVOJBLJRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)I)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2623561.png)
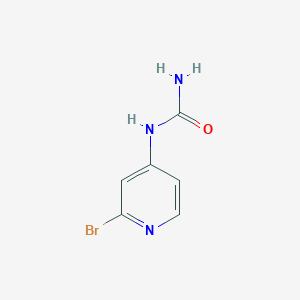
![(2E)-3-[3-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B2623564.png)
![N-Boc-(+/-)-cis-(exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde](/img/structure/B2623565.png)
![N-(butan-2-yl)-3-(1-{[(3-methoxyphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2623566.png)
![1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623567.png)
![4-[(3aS,4R,9bR)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2623569.png)
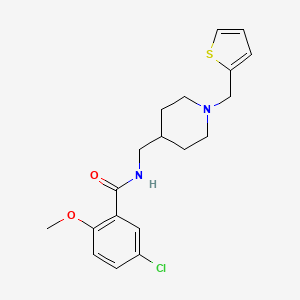
![Methyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2623572.png)
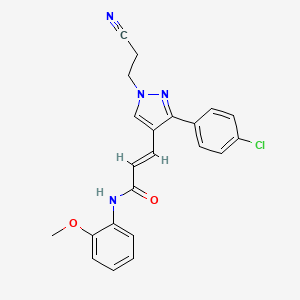
![1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone](/img/structure/B2623576.png)
